molecular formula C15H14N4O2S B10899448 3-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

3-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B10899448
M. Wt: 314.4 g/mol
InChI Key: DMEGVMNENZQYDJ-RQZCQDPDSA-N
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Description

N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a furyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE typically involves multiple steps, starting with the preparation of the triazole ringThe phenoxymethyl and furyl groups are then added through a series of substitution reactions, often using reagents such as phenol and furfural .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the triazole ring can lead to various reduced triazole derivatives.

Scientific Research Applications

N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxymethyl and furyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Phenoxymethyl derivatives: Compounds like phenoxymethylpenicillin, which is used as an antibiotic.

Uniqueness

What sets N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

(E)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-(phenoxymethyl)furan-2-yl]methanimine

InChI

InChI=1S/C15H14N4O2S/c1-22-15-18-16-11-19(15)17-9-13-7-8-14(21-13)10-20-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/b17-9+

InChI Key

DMEGVMNENZQYDJ-RQZCQDPDSA-N

Isomeric SMILES

CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3

Canonical SMILES

CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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